molecular formula C21H21N3O3S2 B566107 (R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide CAS No. 1798817-90-9

(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

Cat. No. B566107
M. Wt: 427.537
InChI Key: LUUHGAOOJJGQEZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyano group could be introduced via a cyanation reaction, and the sulfonamide group could be formed through a sulfonation reaction followed by amide formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a chiral center suggests that this compound could exist as two different enantiomers .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo reduction to form an amine, and the thiophene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the sulfonamide could increase its solubility in water .

properties

IUPAC Name

N-[(2-amino-5-cyanophenyl)methyl]-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c22-13-17-8-9-20(23)18(11-17)14-24(29(26,27)21-7-4-10-28-21)19(15-25)12-16-5-2-1-3-6-16/h1-11,19,25H,12,14-15,23H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUHGAOOJJGQEZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N(CC2=C(C=CC(=C2)C#N)N)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N(CC2=C(C=CC(=C2)C#N)N)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide

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